Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, an oxirane (epoxide) ring, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxirane Ring: The oxirane ring is introduced via epoxidation reactions, often using peracids such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used and can include various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the cyclopentane ring and the ester group, which can modulate its interactions and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the oxirane ring.
Cyclopentane-1-carboxylate derivatives: Various derivatives with different substituents on the cyclopentane ring.
Oxirane-containing esters: Compounds with similar oxirane and ester functional groups but different ring structures.
Uniqueness
Methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate is unique due to the combination of the cyclopentane ring, oxirane ring, and ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62484-79-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-(2-methyloxiran-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(7-13-9)10(8(11)12-2)5-3-4-6-10/h3-7H2,1-2H3 |
InChI Key |
WMTWDBHGPOSLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2(CCCC2)C(=O)OC |
Origin of Product |
United States |
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